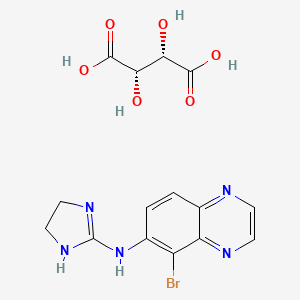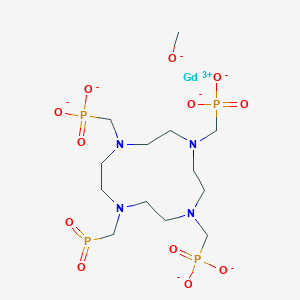
Gd-Dotp
Übersicht
Beschreibung
Gd-Dotp, also known as [Gd(DOTP)]5−, is a macrocyclic complex that lacks metal-bound water molecules . It is gaining attention for its potential application in magnetic resonance bioimaging .
Synthesis Analysis
The synthesis of Gd-Dotp involves the use of GdI3 and the ligand dotp . In a glovebox with an argon atmosphere, GdI3 is stirred with THF to improve solubility in acetonitrile . After the removal of excess THF, the solid is dissolved in acetonitrile . The ligand dotp, dissolved in acetonitrile, is then added, resulting in a yellow solution .
Molecular Structure Analysis
While there is limited information available on the molecular structure of Gd-Dotp, it is known that it is a macrocyclic complex . Further studies may provide more detailed information on its molecular structure.
Chemical Reactions Analysis
Gd-Dotp has been used as a cross-linker in nanogels, which are obtained by electrostatic interactions between chitosan and hyaluronic acid . The complex exhibits a remarkable relaxivity value of 78.0 mM−1s, nearly 20 times greater than that found for the free complex .
Physical And Chemical Properties Analysis
Gd-Dotp is a clear viscous liquid with a density of 0.984 g/mL . It has excellent plasticizing efficiency, superior thermal aging stability, high dielectric properties, high cold resistance, and reduced volatility .
Wissenschaftliche Forschungsanwendungen
Protein-Protein Interaction Studies
Gd-DOTP, a cyclen-derived Gd probe, has been evaluated for characterizing protein-protein interactions. In a study involving Desulfovibrio gigas rubredoxin and cytochrome c(3), Gd-DOTP demonstrated effectiveness in identifying partners' binding sites and characterizing protein complexes. It was particularly successful in causing reversible paramagnetic relaxation enhancements (PREs) at partner binding sites, providing insights into complex interfaces (Almeida et al., 2011).
MRI Contrast Enhancement and Drug Delivery
Gd-DOTP has been explored for its potential in Magnetic Resonance Imaging (MRI). Mesoporous silicon nanoconstructs (SiMPs) conjugated with Gd-DOTP molecules showed promising results as MRI contrast agents. These nanoconstructs, with Gd-DOTP confined within small pores, achieved longitudinal relaxivities significantly higher than free Gd-DOTP, suggesting their potential for enhanced MRI vascular imaging in cancer and other diseases (Gizzatov et al., 2014).
Relaxivity Enhancement by Nitrogen Bases
Research on Gd(DOTP)5− revealed its relaxation properties can be modulated by pH, temperature, concentration, and magnetic field strength. Notably, the addition of nitrogen bases to a solution of Gd(DOTP)5− resulted in significant relaxation enhancement. This behavior, dependent on outer-sphere effects and electrostatic interactions, offers insights into the design of MRI contrast agents with improved efficacy (Aime et al., 1993).
DNA Labeling for EPR Spectroscopy
Gd(3+)-DOTA has been incorporated into DNA for distance measurements using pulsed Electron Paramagnetic Resonance (EPR) spectroscopy. This approach demonstrated enhanced stability and efficiency compared to traditional nitroxide labels, opening new possibilities for studying molecular interactions in biological systems (Wojciechowski et al., 2015).
Nanogel Applications in Bioimaging
Nanogels comprising Gd(DOTP) have been studied for potential use in magnetic resonance bioimaging. These nanogels showed unexpected high relaxivity values despite lacking metal-bound water molecules, emphasizing the role of second-sphere water molecules. The study also included the first in vivo MRI imaging of this type of nanogel, demonstrating their potential in biomedical applications (Carniato et al., 2022).
Wirkmechanismus
The mechanism of action of Gd-Dotp in magnetic resonance imaging (MRI) is based on the behavior of protons when placed in a strong magnetic field . The images produced by MRI are primarily based on proton density and proton relaxation dynamics . Gd-Dotp enhances the T1 and T2 relaxation rates of protons in their molecular environment .
Zukünftige Richtungen
Gd-Dotp is gaining increasing attention for its potential application in magnetic resonance bioimaging . Future research may focus on its use in nanogels for biomedical imaging, particularly in MRI . Further studies may also explore its physical and chemical properties, safety and hazards, and potential applications in other areas.
Eigenschaften
InChI |
InChI=1S/C12H30N4O11P4.CH3O.Gd/c17-28(18)9-13-1-3-14(10-29(19,20)21)5-7-16(12-31(25,26)27)8-6-15(4-2-13)11-30(22,23)24;1-2;/h1-12H2,(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);1H3;/q;-1;+3/p-6 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXYFOYQNLIAGG-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[O-].C1CN(CCN(CCN(CCN1CP(=O)=O)CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Gd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27GdN4O12P4-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gd-Dotp | |
CAS RN |
120721-77-9 | |
| Record name | Gadolinium-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetrakis(methylenephosphonic acid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120721779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





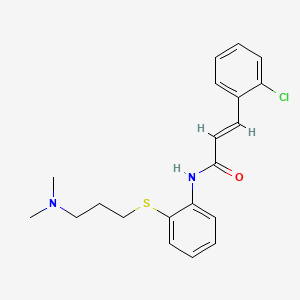
![(Z,2S,10S)-2,10-diamino-5-[[(5S)-5-amino-5-carboxypentyl]iminomethyl]undec-5-enedioic acid](/img/structure/B1237357.png)
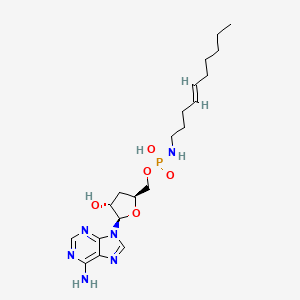
![9-[2-[[(4S)-4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine](/img/structure/B1237360.png)
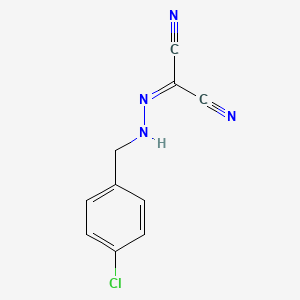
![methyl (4S,5Z,6S)-5-ethylidene-4-(2-methoxy-2-oxo-ethyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1237364.png)

![(8R)-7-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,13,14-triol](/img/structure/B1237366.png)
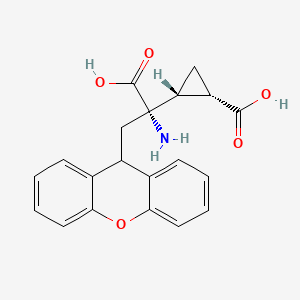
![(4R)-4-[(10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1237368.png)

